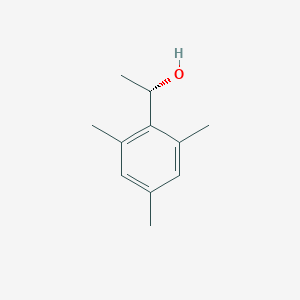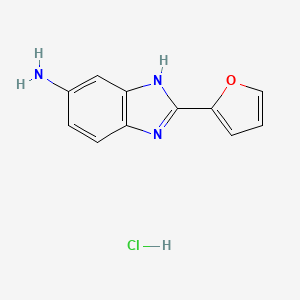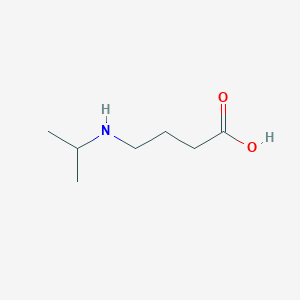
4-(Isopropylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Propan-2-yl)amino]butanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(propan-2-yl)amino]butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with isopropylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-[(propan-2-yl)amino]butanoic acid may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient production with minimal by-products. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Propan-2-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(Propan-2-yl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[(propan-2-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Propan-2-yl)amino]butanoic acid hydrochloride
- 4-{[4-(propan-2-yl)phenyl]amino}butanoic acid
Uniqueness
4-[(Propan-2-yl)amino]butanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(2)8-5-3-4-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
SMCBROTVHCSQQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
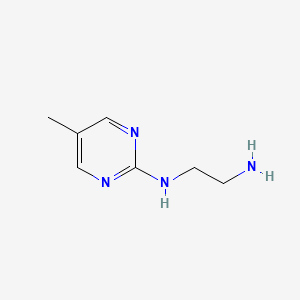
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
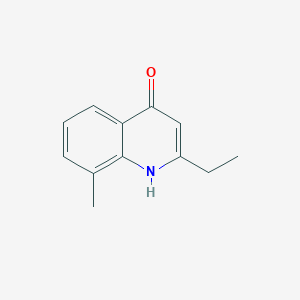
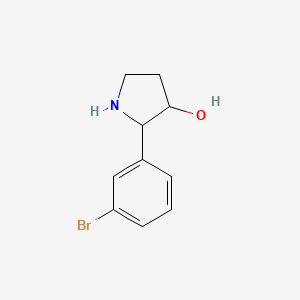
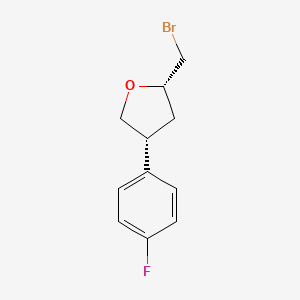
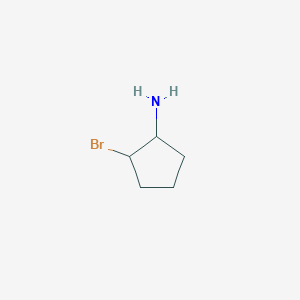
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
